molecular formula C14H12Cl2N4O2S B14008778 4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine

4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine

Cat. No.: B14008778
M. Wt: 371.2 g/mol
InChI Key: ZQSSUCSUKHNWAK-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine is a complex organic compound belonging to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Methylthiolation: The addition of a methylthio group at the 2 position.

    Oximination: The formation of the oxime group at the 5 position.

    Toluidinocarbonylation: The attachment of the 3-toluidinocarbonyl group to the oxime.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions typically include:

    Temperature: Controlled heating to facilitate the chlorination and methylthiolation steps.

    Solvents: Use of organic solvents such as dichloromethane or acetonitrile.

    Catalysts: Catalysts like palladium or copper may be used to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxime group to an amine.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyrimidines: From substitution reactions.

Scientific Research Applications

4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Signal Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4,6-Dichloro-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine

Uniqueness

4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine is unique due to the presence of both the methylthio and oxime groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H12Cl2N4O2S

Molecular Weight

371.2 g/mol

IUPAC Name

[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-(3-methylphenyl)carbamate

InChI

InChI=1S/C14H12Cl2N4O2S/c1-8-4-3-5-9(6-8)18-14(21)22-17-7-10-11(15)19-13(23-2)20-12(10)16/h3-7H,1-2H3,(H,18,21)

InChI Key

ZQSSUCSUKHNWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)ON=CC2=C(N=C(N=C2Cl)SC)Cl

Origin of Product

United States

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